molecular formula C8H11N3O B14849773 2-Methoxy-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine

2-Methoxy-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine

Cat. No.: B14849773
M. Wt: 165.19 g/mol
InChI Key: QHRUALQJUIZMLC-UHFFFAOYSA-N
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Description

2-Methoxy-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine is a heterocyclic compound with a unique structure that includes both pyridine and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine derivatives with pyrazine derivatives in the presence of a catalyst. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

2-Methoxy-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
  • Pyrido[4,3-d]pyrimidine derivatives

Uniqueness

2-Methoxy-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine is unique due to its specific ring structure and the presence of both pyridine and pyrazine rings.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

2-methoxy-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine

InChI

InChI=1S/C8H11N3O/c1-12-8-5-10-7-4-9-3-2-6(7)11-8/h5,9H,2-4H2,1H3

InChI Key

QHRUALQJUIZMLC-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C2CNCCC2=N1

Origin of Product

United States

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